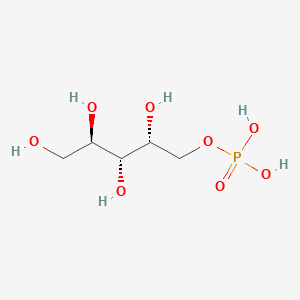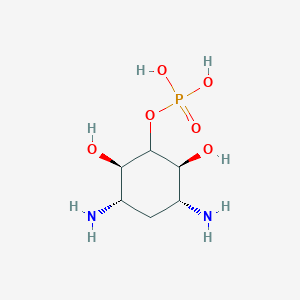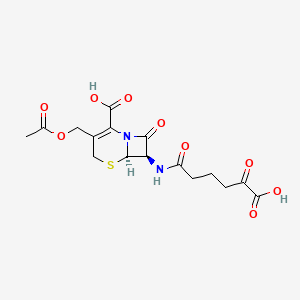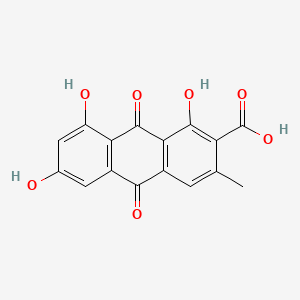
Endocrocin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Endocrocin is a trihydroxyanthraquinone that is 9,10-anthraquinone which is substituted by a carboxy group at position 2, a methyl group at position 3, and hydroxy groups at positions 1, 6, and 8. It has a role as a metabolite. It is a monocarboxylic acid, a member of phenols and a trihydroxyanthraquinone.
Aplicaciones Científicas De Investigación
1. Biosynthetic Pathways in Fungi
Endocrocin, a simple anthraquinone found in fungi, is produced through specific biosynthetic pathways. In Aspergillus fumigatus, the biosynthetic genes required for endocrocin production are regulated by the global regulator LaeA. This includes a nonreducing polyketide synthase (encA), a metallo-β-lactamase type thioesterase (encB), and a monooxygenase (encC). An adjacent gene, encD, influences endocrocin levels, with its deletion resulting in higher production than in the wild-type strain (Lim et al., 2012).
2. Chemical Synthesis Approaches
Endocrocin and related anthraquinone pigments like cinnalutein can be synthesized regioselectively using a Marschalk type reaction, starting from the natural hydroxy anthraquinone emodin. This synthesis approach also opens up possibilities for creating new derivatives of photodynamically active hypericin (Waser et al., 2005).
3. Metabolic Engineering for Production
The biosynthesis of endocrocin has been successfully reconstituted in Saccharomyces cerevisiae by combining enzymes from various sources. This engineering led to increased production of endocrocin and emodin, highlighting the potential of metabolic engineering for efficient production of these compounds (Sun et al., 2019).
4. Redundant Synthesis in Fungi
In Aspergillus fumigatus, two distinct secondary metabolite clusters, trypacidin (tpc) and endocrocin (enc), contribute to endocrocin production. The redundancy in the synthesis pathways of endocrocin in fungi suggests diverse biological roles and evolutionary significance (Throckmorton et al., 2016).
Propiedades
Número CAS |
481-70-9 |
|---|---|
Nombre del producto |
Endocrocin |
Fórmula molecular |
C16H10O7 |
Peso molecular |
314.25 g/mol |
Nombre IUPAC |
1,6,8-trihydroxy-3-methyl-9,10-dioxoanthracene-2-carboxylic acid |
InChI |
InChI=1S/C16H10O7/c1-5-2-7-12(14(20)10(5)16(22)23)15(21)11-8(13(7)19)3-6(17)4-9(11)18/h2-4,17-18,20H,1H3,(H,22,23) |
Clave InChI |
UZOHDKGTYVTYDZ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=C1C(=O)O)O)C(=O)C3=C(C2=O)C=C(C=C3O)O |
SMILES canónico |
CC1=CC2=C(C(=C1C(=O)O)O)C(=O)C3=C(C2=O)C=C(C=C3O)O |
Otros números CAS |
481-70-9 |
Sinónimos |
endocrocin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[6-Hydroxy-4-(4-hydroxyphenyl)hex-3-en-3-yl]phenol](/img/structure/B1203471.png)
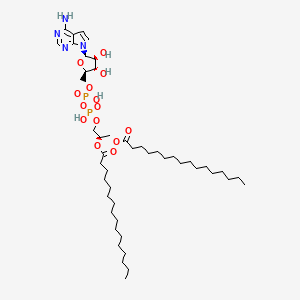
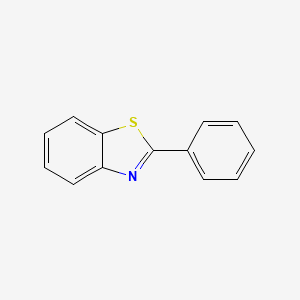
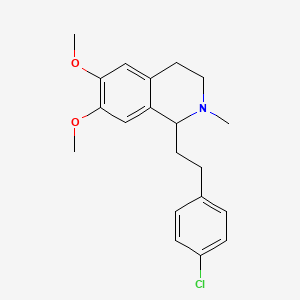
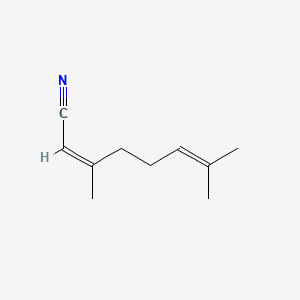
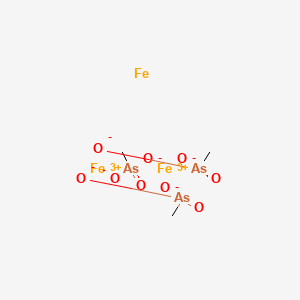
![N-[(4-methoxyphenyl)-oxomethyl]-1-piperidinecarboxamide](/img/structure/B1203481.png)
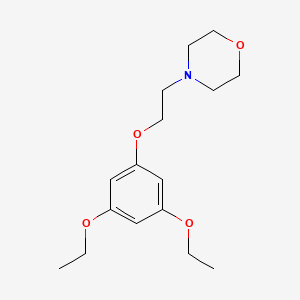
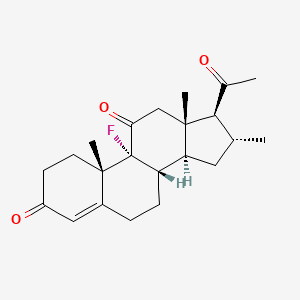
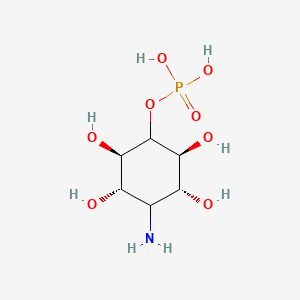
![(2S,5R,10R,13R,14S,17R)-17-[(2S,3R)-3,6-dihydroxy-6-methylheptan-2-yl]-2,14-dihydroxy-10,13-dimethyl-1,2,4,5,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthrene-3,6-dione](/img/structure/B1203485.png)
